molecular formula C13H16O2 B14062926 (1R,2R)-2-(3-Phenylpropyl)cyclopropane-1-carboxylic acid

(1R,2R)-2-(3-Phenylpropyl)cyclopropane-1-carboxylic acid

Cat. No.: B14062926
M. Wt: 204.26 g/mol
InChI Key: HGWFXGYYLSAWGO-UHFFFAOYSA-N
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Description

(1R,2R)-2-(3-Phenylpropyl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative. Cyclopropane compounds are known for their strained ring structure, which imparts unique chemical properties and reactivity. This compound features a cyclopropane ring substituted with a phenylpropyl group and a carboxylic acid group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(3-Phenylpropyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of alkenes using carbenes or carbenoid reagents. One common method is the Simmons-Smith reaction, where a zinc-copper couple reacts with diiodomethane to generate the carbenoid species, which then reacts with an alkene to form the cyclopropane ring . Another method involves the use of diazo compounds, which decompose to form carbenes that can cyclopropanate alkenes .

Industrial Production Methods

Industrial production of cyclopropane derivatives often employs catalytic systems to enhance yield and selectivity. For example, cobalt-catalyzed cross-coupling reactions between alkyl iodides and cyclopropyl Grignard reagents have been developed to introduce strained rings efficiently . These methods are scalable and can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(3-Phenylpropyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid can be reduced to an alcohol or an aldehyde.

    Substitution: The phenylpropyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

(1R,2R)-2-(3-Phenylpropyl)cyclopropane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (1R,2R)-2-(3-Phenylpropyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The strained cyclopropane ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The phenylpropyl group may enhance binding affinity to certain biological targets, contributing to the compound’s overall effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2R)-2-(3-Phenylpropyl)cyclopropane-1-carboxylic acid is unique due to its specific chiral configuration and the presence of both a phenylpropyl group and a carboxylic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

2-(3-phenylpropyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C13H16O2/c14-13(15)12-9-11(12)8-4-7-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2,(H,14,15)

InChI Key

HGWFXGYYLSAWGO-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C(=O)O)CCCC2=CC=CC=C2

Origin of Product

United States

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